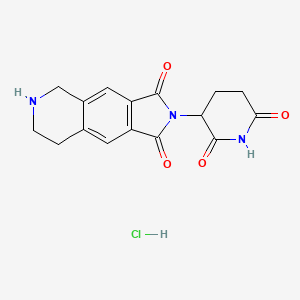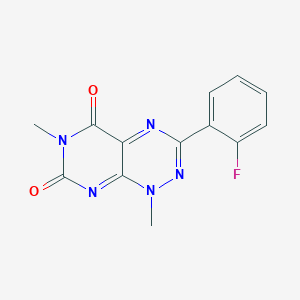
Anticancer agent 188
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 188, also known as compound D43, is a promising compound in the field of oncology. It has shown significant potential in inhibiting the proliferation of cancer cells, particularly in triple-negative breast cancer (TNBC) cells. The compound works by inducing reactive oxygen species (ROS)-mediated apoptosis and DNA damage, leading to cell cycle arrest at the G2/M phase .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 188 involves several steps, including the preparation of intermediates and the final compound. The synthetic route typically involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired product. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Common techniques used in industrial production include high-pressure homogenization, wet milling, and anti-solvent precipitation .
化学反应分析
Types of Reactions
Anticancer agent 188 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized, reduced, or substituted derivatives of the original compound .
科学研究应用
Anticancer agent 188 has a wide range of scientific research applications, including:
Chemistry: The compound is used in studies related to organic synthesis, reaction mechanisms, and chemical properties.
Biology: It is used to investigate cellular processes, such as apoptosis, cell cycle regulation, and DNA damage response.
Medicine: The compound is being explored as a potential therapeutic agent for various types of cancer, particularly TNBC.
Industry: this compound is used in the development of new anticancer drugs and formulations.
作用机制
The mechanism of action of Anticancer agent 188 involves several key steps:
Induction of Reactive Oxygen Species (ROS): The compound induces the production of ROS, which leads to oxidative stress and damage to cellular components.
DNA Damage: The ROS-mediated oxidative stress results in DNA damage, which triggers the DNA damage response pathways.
Cell Cycle Arrest: The DNA damage leads to cell cycle arrest at the G2/M phase, preventing the proliferation of cancer cells.
Apoptosis: The compound induces apoptosis, or programmed cell death, through the activation of apoptotic pathways.
相似化合物的比较
Anticancer agent 188 can be compared with other similar compounds, such as:
Sulforaphane: An isothiocyanate compound derived from cruciferous vegetables, known for its anticancer properties.
This compound is unique in its ability to induce ROS-mediated apoptosis and DNA damage, leading to cell cycle arrest at the G2/M phase. This mechanism of action distinguishes it from other anticancer agents and highlights its potential as a novel therapeutic option .
属性
分子式 |
C13H10FN5O2 |
|---|---|
分子量 |
287.25 g/mol |
IUPAC 名称 |
3-(2-fluorophenyl)-1,6-dimethylpyrimido[5,4-e][1,2,4]triazine-5,7-dione |
InChI |
InChI=1S/C13H10FN5O2/c1-18-12(20)9-11(16-13(18)21)19(2)17-10(15-9)7-5-3-4-6-8(7)14/h3-6H,1-2H3 |
InChI 键 |
IXBZXPNSKYJPBM-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=NC(=O)N(C(=O)C2=NC(=N1)C3=CC=CC=C3F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Chlorothiophene-2-carboxylic acid N-[(S)-2-[[[2-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]sulfonyl]amino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide](/img/structure/B12374944.png)

![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]amino]-3-(4-chlorophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]-N-[(2R)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12374951.png)
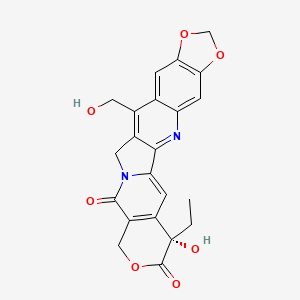
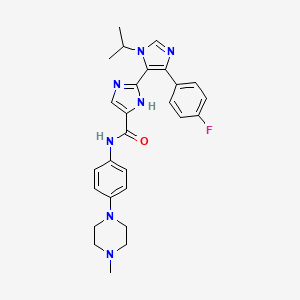

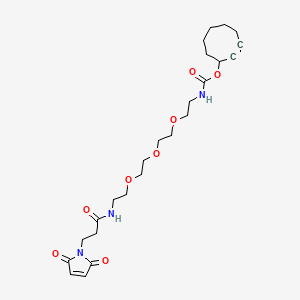
![8-methoxy-3-methyl-N-{(2S)-3,3,3-trifluoro-2-[5-fluoro-6-(4-fluorophenyl)-4-(2-hydroxypropan-2-yl)pyridin-2-yl]-2-hydroxypropyl}cinnoline-6-carboxamide](/img/structure/B12374965.png)
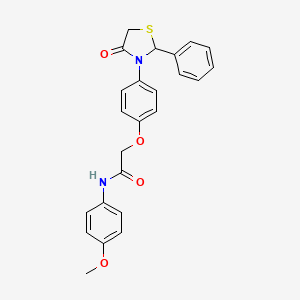
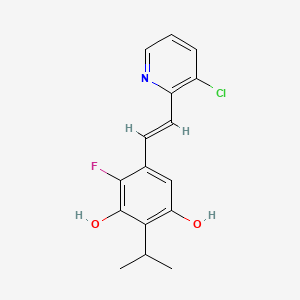
![sodium;[(2R,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl (4-nitrophenyl) phosphate](/img/structure/B12374975.png)
